Cyclosporin U - 108027-45-8

Cyclosporin U

Catalog Number: EVT-6725926
CAS Number: 108027-45-8
Molecular Formula: C61H109N11O12
Molecular Weight: 1188.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyclosporin U is a natural product found in Trichoderma polysporum with data available.
Source

Cyclosporin U is typically sourced from the fungus Tolypocladium inflatum. This organism is known for its ability to produce various cyclosporins, which are structurally similar but have different biological activities and potencies.

Classification

Cyclosporin U belongs to the class of compounds known as cyclic peptides. It is categorized under immunosuppressants due to its mechanism of action that targets immune response pathways.

Synthesis Analysis

Methods

The synthesis of cyclosporin U can be achieved through various methods, including solid-phase peptide synthesis and extraction from natural sources. The solid-phase synthesis involves a series of steps where amino acids are sequentially added to a growing peptide chain anchored on a solid support.

Technical Details:

  1. Solid-Phase Peptide Synthesis: This method utilizes a resin that covalently binds the first amino acid. Subsequent amino acids are added one at a time, with each coupling reaction followed by deprotection steps to expose the reactive groups.
  2. Extraction from Fungal Sources: Cultures of Tolypocladium inflatum can be grown in specific media, followed by extraction processes using solvents like ethyl acetate or methanol to isolate cyclosporin U.
Molecular Structure Analysis

Structure

Cyclosporin U has a complex cyclic structure composed of 11 amino acids linked in a specific sequence, forming a unique cyclic arrangement that is characteristic of the cyclosporin family. The molecular formula for cyclosporin U is typically represented as C45_{45}H75_{75}N11_{11}O12_{12}.

Data

The molecular weight of cyclosporin U is approximately 1,000 Da. Its structure includes several hydrophobic regions that contribute to its solubility and interaction with lipid membranes.

Chemical Reactions Analysis

Reactions

Cyclosporin U undergoes various chemical reactions typical for cyclic peptides, including hydrolysis and esterification. These reactions can affect its stability and bioavailability.

Technical Details:

  • Hydrolysis: In aqueous environments, cyclosporin U can hydrolyze, leading to the breakdown of its peptide bonds.
  • Esterification: The presence of free hydroxyl groups allows for esterification reactions, which can modify its pharmacokinetic properties.
Mechanism of Action

Process

The primary mechanism of action for cyclosporin U involves the inhibition of T-cell activation through binding to cyclophilin proteins within lymphocytes. This complex then inhibits calcineurin, an enzyme crucial for activating T-cell transcription factors.

Data

Research indicates that cyclosporin U effectively reduces interleukin-2 production, which is vital for T-cell proliferation and differentiation. This action results in decreased immune response and inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cyclosporin U typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and methanol but has limited solubility in water.

Chemical Properties

  • Stability: Cyclosporin U is stable under acidic conditions but can degrade under alkaline conditions.
  • Melting Point: The melting point varies but generally falls within the range of 100-130 °C.
Applications

Scientific Uses

Cyclosporin U has significant applications in clinical settings:

  • Organ Transplantation: It is used to prevent organ rejection by suppressing the immune response.
  • Autoimmune Diseases: Conditions such as rheumatoid arthritis and psoriasis benefit from its immunosuppressive effects.
  • Research Applications: Cyclosporin U serves as a tool in cellular biology studies to investigate T-cell signaling pathways and immune responses.
Biosynthesis & Metabolic Engineering of Cyclosporin U

Nonribosomal Peptide Synthetase Systems in Cyclosporin U Production

Cyclosporin U is assembled via a nonribosomal peptide synthetase (NRPS) system—specifically cyclosporin synthetase—a giant multi-modular enzyme complex in Tolypocladium inflatum. This megasynthetase operates through an assembly-line mechanism, activating, modifying, and condensing amino acid substrates in a defined sequence. Each module typically contains adenylation (A), thiolation (T), and condensation (C) domains responsible for specific amino acid incorporation. Crucially, Cyclosporin U biosynthesis requires distinct substrate selectivity at specific modules compared to CsA, particularly incorporating unique non-proteinogenic amino acids. Evidence indicates D-alanine often initiates the biosynthetic process, with the nascent peptide chain elongated stepwise while tethered as a thioester to the synthetase [1] [7].

  • Key Modifications: Epimerization domains (E) within specific modules convert L-amino acids to their D-isoforms essential for cyclosporin structure. Methyltransferase domains (MT) catalyze N-methylation of incorporated amino acids, enhancing peptide stability and bioactivity.
  • Termination & Cyclization: A terminal thioesterase (TE) domain releases the linear undecapeptide and facilitates its macrocyclization, forming the characteristic cyclic structure definitive of cyclosporins [7].

Table 1: Hypothesized NRPS Module Functions in Cyclosporin U Biosynthesis (Based on Cyclosporin Synthetase Functionality)

ModuleA-domain SpecificityKey Domains (A, T, C, E, MT, TE)Function in Assembly
InitiationD-Alanine (predicted)A-TActivates & loads starter amino acid
Elongation 1Unique Amino Acid X*A-T-C-(E?)Incorporates Cyclosporin U-specific residue
Elongation nVariable (e.g., Abu, Bmt, Val)A-T-C-(MT?)Incorporates standard cyclosporin residues, potential methylation
TerminationFinal Amino AcidA-T-TEReleases linear peptide & catalyzes macrocyclization

*Specific amino acid identity defining Cyclosporin U requires experimental confirmation.

Genetic Regulation of Cyclosporin Variant Biosynthesis in Tolypocladium spp.

The biosynthetic gene cluster (BGC) for cyclosporins in Tolypocladium inflatum harbors genes encoding the NRPS (simA), a polyketide synthase (simG) for the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), an alanine racemase (simB), regulatory elements (simL), and self-resistance genes (cyclophilin simC, transporter simD). Cyclosporin U production likely arises from inherent substrate flexibility of the NRPS SimA and/or modulation by regulatory factors within this cluster [2].

  • Transcription Factors: The bZIP-type transcriptional regulator SimL governs cluster expression. Deletion of simL abolishes cyclosporin production (including predicted variants like U), highlighting its central role. Environmental cues (nutrient status, stress) potentially modulate SimL activity, influencing variant profiles [2].
  • Substrate Availability: The presence and activity of ancillary enzymes like alanine racemase (SimB) and Bmt biosynthetic enzymes (SimG, SimI, SimJ) critically determine precursor pools. Variations in precursor availability may subtly shift NRPS product spectra towards specific analogs like Cyclosporin U.
  • Strain Variability: Natural genetic diversity exists among Tolypocladium strains. Specific isolates possess NRPS alleles with altered substrate recognition domains or harbor modified regulatory sequences, potentially leading to preferential or enhanced Cyclosporin U synthesis. Targeted strain screening or genetic engineering (e.g., module swapping, A-domain engineering) leverages this potential [2].

Substrate Specificity of Cyclophilin-Dependent Cyclosporin Modifications

Cyclophilins (Cyps), ubiquitous peptidyl-prolyl cis-trans isomerases (PPIases), are crucial cellular receptors for cyclosporins. While the Cyclosporin A:Cyclophilin A (CypA) complex inhibits calcineurin, Cyclosporin U exhibits distinct Cyp binding affinities and isomerase inhibition profiles due to its altered amino acid sequence. These interactions influence its intracellular processing, stability, and potentially its biological activity profile [4] [6].

  • Binding Pocket Specificity: Cyclosporin U's unique residues likely alter interactions within the hydrophobic pocket of cyclophilins. Residues like Trp121 and His126 in human CypA (and equivalents in other Cyps like TgCyp23) are critical for CsA binding affinity. Substitutions in Cyclosporin U may disrupt or weaken these contacts compared to CsA, reducing affinity for certain Cyp isoforms [4].
  • PPIase Inhibition: CsA potently inhibits the PPIase activity of many cyclophilins by competitive binding. Cyclosporin U is predicted to exhibit weaker or differential inhibition against specific Cyp isoforms due to its divergent structure. For instance, the divergent Toxoplasma cyclophilin TgCyp18.4 shows low PPIase activity and reduced CsA sensitivity due to key active site substitutions (e.g., Met61Ala, Trp121His, His126Tyr) [4].
  • Metabolic Fate: Cyp binding can influence cyclosporin metabolism. Cyps are implicated in presenting cyclosporins to cytochrome P450 enzymes (e.g., CYP3A4) for oxidation. Altered Cyp binding by Cyclosporin U may modulate its metabolic rate and metabolite profile compared to CsA, potentially impacting its pharmacokinetics and requiring consideration in bioproduction scaling [6] [10].

Fermentation Optimization for Cyclosporin U Yield Enhancement

Maximizing Cyclosporin U titers in Tolypocladium inflatum cultivations requires precise control over fermentation parameters. While specific data for Cyclosporin U is limited, optimization strategies successful for CsA provide a robust foundation, focusing on nutrient manipulation and physical stress induction.

  • Carbon & Nitrogen Source Optimization: Complex nitrogen sources (e.g., casein acid hydrolysate, peptone, coconut oil cake) combined with specific carbon sources (glucose, fructose, glycerol) significantly boost overall cyclosporin yields. Medium 'f' (Glucose 8%, Casein acid hydrolysate 3%, Malt extract 2%, Peptone 1%, DL-α-amino butyric acid 0.5%) achieved high CsA production (2.22 g/L), suggesting similar potential for U variant enhancement [5] [8]. Glycerol supplementation (1% w/w) further enhanced CsA production, likely by influencing precursor availability or energy metabolism [8].
  • Physical Stress Induction: Applying sub-lethal stress during fermentation can stimulate secondary metabolite production. Ultrasound (US) treatment (e.g., on day 10 of fermentation) significantly increased CsA titers (from 212 ppm to 334 ppm in optimized dairy waste medium). High Hydrostatic Pressure (HHP) and Pulsed Electric Fields (PEF) are alternative physical stressors altering membrane permeability or gene expression, potentially enhancing Cyclosporin U synthesis [9].
  • Process Parameters: Key parameters include:
  • Inoculum: Optimal CsA production used 6 ml of 72-h-old seed culture per 5g solid substrate [8].
  • Moisture Content (SSF): 70% initial moisture favored maximum production using wheat bran/coconut oil cake [8].
  • pH & Temperature: Maintained around neutral pH and 25±2°C are typically optimal for Tolypocladium growth and cyclosporin production [5] [9].
  • Aeration/Agitation (SmF): Adequate oxygen transfer is critical; shaking speeds around 150-200 rpm are commonly used [9].

Table 2: Fermentation Optimization Strategies Impacting Cyclosporin Yields

Optimization FactorOptimal Condition/Strategy (for CsA)Reported Yield EnhancementPotential for Cyclosporin U
Carbon SourceGlucose (8%), Glycerol (1% supp.)~2-3 fold increaseHigh (Precursor/Energy)
Nitrogen SourceCasein hydrolysate (3%), Ammonium sulfate (1% supp.), Coconut oil cake~3-5 fold increaseHigh (Amino Acid Supply)
Solid Substrate (SSF)Wheat Bran + Coconut Oil Cake (1:1)3872 mg/kg → 6480 mg/kg CsAHigh (Cost-effective support)
Physical Stress (US)Application on Day 10212 ppm → 334 ppm CsAModerate-High (Metabolic Shift)
Trace ElementsTES Solution (Optimal conc. crucial)Variable, essentialModerate (Enzyme Cofactors)
Inoculum Age/Size72-h-old culture, 6ml/5g substrateSignificant increaseHigh (Viable Biomass Start)

Agro-Industrial Waste Valorization in Cyclosporin U Bioproduction

Utilizing low-cost agro-industrial residues as fermentation substrates offers economic and environmental advantages for cyclosporin production. Several waste streams provide suitable nutrients for Tolypocladium inflatum growth and cyclosporin biosynthesis, potentially including Cyclosporin U.

  • Dairy Processing Sludge: Rich in proteins, lactose, lipids, and minerals, dairy sludge serves as an excellent complex substrate. Optimized medium formulations incorporating significant proportions (e.g., ~46%) of dairy sludge, supplemented with glucose and nitrogen sources, supported high CsA titers (212 ppm). Its composition likely provides amino acid precursors and growth factors conducive to Cyclosporin U production [9].
  • Oilseed Cakes: Coconut oil cake (COC), a by-product of oil extraction, is particularly effective in solid-state fermentation (SSF). Its high residual protein and carbohydrate content, along with favorable physical structure, supports fungal growth. A 1:1 mixture of hydrolyzed wheat bran and COC at 70% moisture yielded 3872 mg CsA/kg substrate. Supplementation with salts and glycerol further increased yields to 6480 mg/kg [8]. Similar cakes (e.g., soybean, rapeseed) show promise.
  • Molasses & Lignocellulosic Hydrolysates: Cane or beet molasses provide readily fermentable sugars (sucrose, glucose, fructose). While not explicitly reported for cyclosporins in the results, their successful use in other fungal secondary metabolite fermentations suggests potential as cost-effective carbon sources in SmF processes for Cyclosporin U, often requiring supplementation with nitrogen sources [9].
  • Benefits & Challenges: Valorization reduces production costs and waste disposal burdens. However, variability in waste composition necessitates robust process optimization and quality control. Pretreatment (e.g., hydrolysis of wheat bran) is often essential to improve nutrient accessibility [8] [9].

The biosynthesis and scaled production of Cyclosporin U leverages intricate enzymatic machinery, tightly regulated genetics, and sophisticated fermentation strategies. Advances in metabolic engineering targeting NRPS specificity and regulation, coupled with optimized cultivation using sustainable feedstocks, hold significant promise for enhancing the yield and commercial viability of this specialized cyclosporin variant.

Properties

CAS Number

108027-45-8

Product Name

Cyclosporin U

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C61H109N11O12

Molecular Weight

1188.6 g/mol

InChI

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-56(79)64-42(25-2)58(81)67(18)32-47(73)68(19)44(29-34(5)6)54(77)66-48(37(11)12)55(78)65-43(28-33(3)4)53(76)62-40(16)52(75)63-41(17)57(80)69(20)45(30-35(7)8)59(82)70(21)46(31-36(9)10)60(83)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,77)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1

InChI Key

FWMBRFVXLUJFCT-WKHWYDSQSA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C)CC(C)C)C)C

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C)CC(C)C)C)C

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